Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) []. It exhibits activity exclusively in its (+)-enantiomer (GAT107) [].
Relevance: 4BP-TQS shares the core tricyclic ring system (tetrahydroquinoline fused with cyclopentane) with the target compound, 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key structural difference is the presence of a sulfonamide group at the 8th position in 4BP-TQS, which is absent in the target compound. Additionally, the target compound has a nitro group at the 6th position, which is not present in 4BP-TQS.
Compound Description: GAT107 is the active (+)-enantiomer of 4BP-TQS, a potent ago-PAM of α7 nAChRs [, ]. It exhibits direct allosteric activation and modulation of α7 nAChRs and can prime the receptor for enhanced responses to orthosteric agonists [].
Relevance: Similar to 4BP-TQS, GAT107 shares the core tricyclic ring structure with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, differing in the sulfonamide group at the 8th position and the nitro group at the 6th position of the target compound [, , ].
Compound Description: TQS is a type II positive allosteric modulator (PAM) of α7 nAChRs, enhancing receptor activation by orthosteric agonists [, , , ]. It exhibits antihyperalgesic and antiallodynic effects in animal models of neuroinflammatory pain [].
Compound Description: Initially described as a silent allosteric modulator, 2,3,5,6TMP-TQS exhibits distinct activity profiles for its enantiomers. The (−)-enantiomer acts as an antagonist of allosteric activation, whereas the (+)-enantiomer exhibits PAM activity at α7 nAChRs [].
Relevance: 2,3,5,6TMP-TQS shares the same core structure as 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, including the tetrahydroquinoline-cyclopentane system. Key differences include the presence of a tetramethylphenyl group instead of bromophenyl and a sulfonamide group at the 8th position instead of a nitro group at the 6th position in the target compound [].
Compound Description: These compounds are structural isomers of 4BP-TQS, with the bromine atom located at the ortho and meta positions of the phenyl ring, respectively. Unlike 4BP-TQS, 2BP-TQS and 3BP-TQS lack allosteric agonist activity but retain PAM activity at α7 nAChRs [].
Relevance: 2BP-TQS and 3BP-TQS are structurally similar to 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the core tricyclic ring system and the bromophenyl substitution. The main differences are the position of the bromine atom on the phenyl ring and the presence of a sulfonamide group at the 8th position instead of a nitro group at the 6th position in the target compound [].
Compound Description: These compounds are structural analogs of 4BP-TQS, with modifications to the halogen atom or substituent at the para position of the phenyl ring. They exhibit pharmacological properties characteristic of allosteric agonists but display variations in activation/inactivation rates and levels of desensitization at α7 nAChRs [, ].
Relevance: 4CP-TQS, 4IP-TQS, and 4MP-TQS share the same core structure with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, differing primarily in the para substituent of the phenyl ring and the presence of a sulfonamide group instead of a nitro group at the 6th position in the target compound [, ].
Compound Description: 4FP-TQS, a structural analog of 4BP-TQS with a fluorine atom replacing the bromine at the para position, lacks allosteric agonist activity. It acts as a potentiator of acetylcholine responses and an antagonist of allosteric agonist-induced responses at α7 nAChRs [].
Relevance: 4FP-TQS shares the same core structure as 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, with differences in the halogen atom on the phenyl ring and the sulfonamide group instead of a nitro group at the 6th position of the target compound [].
Compound Description: These compounds are a class of substituted cyclopenta[c]quinolines synthesized through Lewis acid-catalyzed reactions []. While their specific biological activity is not described in the provided abstract, their structure suggests potential relevance as scaffolds for further derivatization.
Relevance: 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines share the core tricyclic ring system with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The primary difference lies in the substituent at the 4th position, with a benzoyl group in this class compared to a bromophenyl group in the target compound [].
N-acyl-4-phenyl-1,2-epoxides and N-acyl-4-phenyl-1,2-diols of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines
Compound Description: This class of compounds was synthesized through oxidation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. The synthesized 1,2-epoxides were evaluated for acute toxicity, cytotoxicity, analgesic activity, and influence on locomotion and exploration [].
Relevance: This class shares the core tricyclic structure of 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Key differences include the presence of an N-acyl group, variations in the phenyl ring substituent, and the presence of either an epoxide or diol group at the 1,2-position, which are not present in the target compound [].
Compound Description: This compound belongs to a group of tricyclic tetrahydroquinoline derivatives investigated as selective androgen receptor modulators (SARMs) for potential use in treating diseases like osteoporosis and muscle wasting [].
Relevance: This compound shares a high degree of structural similarity with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, with both containing the core tricyclic ring system and a nitro group at the 6th position. The main difference lies in the substituent at the 4th position, which is a 2-methyl-2-hydroxypropyl group in this compound and a 4-bromophenyl group in the target compound [].
Compound Description: This compound is a tetrahydroquinoline derivative investigated as a novel non-steroidal anti-androgen for its anti-tumor effects [].
Relevance: This compound shares the core tricyclic ring system and a nitro group at the 8th position with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key difference lies in the substituent at the 4th position, which is a 1,2-dihydroxyethyl group in S‐40542 and a 4-bromophenyl group in the target compound [].
Compound Description: This long-tail tetrahydroquinoline derivative is a potent androgen receptor agonist with a suitable in vitro and in vivo profile for use as an orally available SARM. It exhibits a desirable osteoanabolic effect on bone mineral density with reduced virilizing effects [].
Relevance: This compound shares the core tricyclic ring system with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The main structural differences include the presence of a cyano group at the 8th position, an acetamido group at the 6th position, and a complex nicotinamide-containing substituent at the 4th position, all of which are absent in the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.